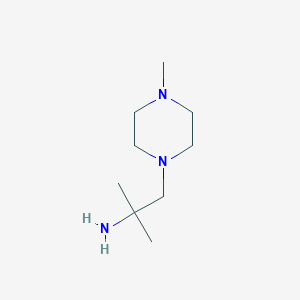

2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine

Description

Historical Context and Discovery

The development of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine emerged from the broader exploration of piperazine derivatives that began in the mid-20th century. Piperazines were originally named due to their chemical similarity with piperidine, which forms part of the structure of piperine found in the black pepper plant (Piper nigrum). The systematic investigation of substituted piperazines gained momentum as researchers recognized their potential as building blocks for pharmaceutical compounds, leading to the synthesis and characterization of numerous derivatives including the target compound. The compound was officially cataloged with the Chemical Abstracts Service number 84725-48-4, reflecting its recognition as a distinct chemical entity within the scientific community.

The historical development of this compound coincides with advances in understanding structure-activity relationships within the piperazine family. Research conducted in the 1970s and 1980s demonstrated that alkylpiperazines, as monocyclic subfragments of known tricyclic neuroleptic agents, could serve as valuable intermediates in drug synthesis. This foundational work established the importance of compounds like this compound in medicinal chemistry applications. The compound's unique structural features, combining a tertiary amine group with a methyl-substituted piperazine ring, positioned it as a versatile synthetic intermediate with potential for diverse chemical transformations.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its dual role as both a synthetic intermediate and a pharmacologically active scaffold. The compound exhibits remarkable versatility in chemical reactions, participating in hydrogenation, oxidation, substitution, and coupling reactions under various conditions. This reactivity profile makes it an invaluable building block for constructing more complex molecular architectures. The presence of multiple nitrogen atoms within its structure provides numerous sites for chemical modification, enabling the synthesis of diverse derivatives with tailored properties for specific applications.

The compound's structural features contribute to its significance as a synthetic precursor in pharmaceutical chemistry. The piperazine moiety, known for its ability to interact with various biological targets, combined with the flexible propanamine chain, creates opportunities for developing compounds with enhanced selectivity and potency. Research has demonstrated that modifications to the piperazine structure can significantly influence receptor binding affinity and pharmacological activity. The tertiary amine functionality allows for additional derivatization through reductive alkylation reactions, further expanding the compound's utility in drug discovery programs.

| Chemical Property | Value | Measurement Method |

|---|---|---|

| Molecular Formula | C₉H₂₁N₃ | Elemental Analysis |

| Molecular Weight | 171.28 g/mol | Mass Spectrometry |

| CAS Registry Number | 84725-48-4 | Chemical Abstracts Service |

| Storage Temperature | Ambient | Standard Laboratory Conditions |

| Purity Grade | 95% | Chromatographic Analysis |

Position in Piperazine-Containing Compound Classification

This compound occupies a distinctive position within the broader classification of piperazine-containing compounds. Substituted piperazines represent a diverse class of chemical compounds based on the piperazine core structure, which consists of a six-membered ring containing two nitrogen atoms in opposite positions. The compound falls into the category of alkylpiperazines, specifically those featuring both N-alkyl substitution on the piperazine ring and an aliphatic amine side chain. This dual substitution pattern distinguishes it from simpler piperazine derivatives and positions it among the more structurally complex members of this chemical family.

Within the piperazine derivative classification system, the compound can be categorized alongside other therapeutically relevant molecules such as cetirizine, meclizine, and cyclizine, which all contain piperazine rings as core structural elements. However, unlike these established pharmaceutical agents, this compound features a primary amine terminus rather than the aromatic substitutions typically found in marketed drugs. This structural difference provides unique opportunities for further chemical modification and positions the compound as a versatile intermediate rather than a final pharmaceutical product.

The compound's classification extends to its role as a building block for more complex heterocyclic systems. Research has shown that piperazine derivatives can serve as precursors for tricyclic and tetracyclic compounds through appropriate synthetic transformations. The specific substitution pattern of this compound, with its methyl groups and primary amine functionality, provides multiple sites for cyclization reactions and cross-coupling processes that can generate structurally diverse products.

| Compound Classification | Structural Features | Representative Examples |

|---|---|---|

| Alkylpiperazines | N-alkyl substituted piperazine ring | 1-Methylpiperazine, 1-Ethylpiperazine |

| Phenylpiperazines | Aromatic ring attached to piperazine | meta-Chlorophenylpiperazine, para-Fluorophenylpiperazine |

| Benzylpiperazines | Benzyl group attached to piperazine | 1-Benzylpiperazine, 1-Methyl-4-benzylpiperazine |

| Aminoalkylpiperazines | Aliphatic amine chain attached to piperazine | This compound |

Research Objectives and Scope

Current research objectives surrounding this compound encompass several key areas that reflect its potential applications in medicinal chemistry and materials science. Primary research focuses on elucidating the compound's mechanism of action through detailed studies of its interactions with biological targets, particularly neurotransmitter receptors and enzyme systems. Investigators are exploring how the compound's unique structural features influence its binding affinity and selectivity for various molecular targets, with particular emphasis on understanding structure-activity relationships that can guide the design of more potent and selective derivatives.

The scope of research extends to synthetic methodology development, where the compound serves as a model system for exploring new synthetic transformations and reaction conditions. Scientists are investigating novel approaches for the compound's synthesis, including catalytic methods that can improve yield and reduce environmental impact. Recent studies have examined hydrogenation reactions using catalysts such as Raney cobalt under optimized conditions, achieving conversion rates of 85% after two hours of reaction time. These methodological advances contribute to the broader understanding of piperazine chemistry and provide tools for accessing related compounds more efficiently.

Computational studies represent another significant research direction, where molecular modeling and quantum chemical calculations are employed to predict the compound's properties and behavior under various conditions. These theoretical investigations complement experimental work by providing insights into conformational preferences, electronic properties, and potential reaction pathways. The integration of computational and experimental approaches enables researchers to design more targeted studies and optimize synthetic strategies for producing the compound and its derivatives.

| Research Area | Current Focus | Methodological Approach |

|---|---|---|

| Mechanism of Action | Receptor binding studies | Biochemical assays, molecular modeling |

| Synthetic Chemistry | Reaction optimization | Catalytic methods, green chemistry |

| Structure-Activity Relationships | Derivative synthesis and testing | Medicinal chemistry, biological evaluation |

| Computational Studies | Property prediction | Quantum chemistry, molecular dynamics |

| Materials Applications | Functional material development | Polymer synthesis, surface modification |

Propriétés

IUPAC Name |

2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-9(2,10)8-12-6-4-11(3)5-7-12/h4-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBADJQGJTQQHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCN(CC1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390230 | |

| Record name | 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84725-48-4 | |

| Record name | α,α,4-Trimethyl-1-piperazineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84725-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Substitution of 4-Methylpiperazine with Alkyl Halides

The most common synthetic approach involves the nucleophilic substitution reaction between 4-methylpiperazine and an appropriate alkylating agent such as 2-chloropropan-2-amine or 2-bromopropane derivatives. This reaction typically proceeds under basic conditions to facilitate the displacement of the halide by the piperazine nitrogen.

-

- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or ethanol

- Temperature: Ambient to 80°C depending on solvent and scale

- Reaction Time: 12–48 hours with stirring

Mechanism: The lone pair on the nitrogen of 4-methylpiperazine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming the substituted amine.

Outcome: High yields of this compound are typically obtained, often requiring minimal purification beyond extraction and drying.

Catalytic Hydrogenation of Nitrile Precursors

An alternative and efficient method involves catalytic hydrogenation of nitrile precursors such as 3-(4-methylpiperazin-1-yl)propanenitrile.

-

- Catalyst: Raney cobalt or palladium on carbon (Pd/C)

- Hydrogen Pressure: Approximately 10 bar H2

- Temperature: Around 40°C

- Solvent: Methanol or ethanol

- Reaction Time: 2–4 hours

Mechanism: The nitrile group is reduced to the corresponding primary amine under hydrogenation conditions, preserving the piperazine moiety.

Yield: Reported yields are around 85% conversion after 2 hours, indicating a highly efficient process suitable for scale-up.

Reductive Alkylation

This method involves the reductive amination of 4-methylpiperazine with aldehydes or ketones, followed by reduction to form the target amine.

-

- Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3)

- Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

- Temperature: Room temperature

- Reaction Time: Several hours to overnight

Application: This method is particularly useful for synthesizing derivatives and analogs of the compound for pharmaceutical research.

Industrial Production Considerations

Industrial synthesis of this compound generally follows the nucleophilic substitution route but on a larger scale with optimized parameters:

- Use of large-scale reactors with precise temperature and pH control

- Continuous monitoring of reaction progress via chromatographic techniques

- Purification by distillation or recrystallization to achieve high purity

- Safety protocols to handle amines and bases under controlled ventilation

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 4-Methylpiperazine, 2-chloropropan-2-amine, NaOH/K2CO3 | 25–80°C, 12–48 h, DMF or EtOH | 80–95 | Simple, scalable, high yield | Requires careful control of base and temperature |

| Catalytic Hydrogenation | 3-(4-Methylpiperazin-1-yl)propanenitrile, Raney Co or Pd/C, H2 | 40°C, 10 bar H2, MeOH, 2–4 h | ~85 | High selectivity, mild conditions | Requires hydrogenation setup and catalyst handling |

| Reductive Alkylation | 4-Methylpiperazine, aldehyde, NaBH(OAc)3 | Room temp, DCM/DCE, several hours | Variable | Versatile for derivatives | Sensitive to moisture, requires careful reagent handling |

Detailed Research Findings and Notes

Stereochemistry: The compound is often synthesized as a racemate; however, chiral variants have been prepared using enantiomerically pure starting materials, which is important for biological activity studies.

Protecting Groups: In multi-step syntheses involving complex intermediates, protecting groups such as N-Cbz (carbobenzyloxy) are used and later removed by catalytic hydrogenation to yield the free amine.

Oxidation and Derivatization: The tertiary amine nitrogen in the piperazine ring can be selectively oxidized to N-oxides using oxidants like hydrogen peroxide or m-chloroperbenzoic acid, which may be useful for further functionalization.

Purification: Common purification techniques include extraction with acidic and basic aqueous solutions, drying over sodium sulfate, and chromatographic methods such as silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

Safety and Handling: The compound requires standard laboratory safety measures including use of gloves, goggles, and working in a fume hood due to potential irritancy and volatility. Storage is recommended at 2–8°C in airtight containers.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding amides or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amines.

Applications De Recherche Scientifique

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of derivatives related to 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine. For instance, a novel 4-aminoquinoline derivative exhibiting curative activity against chloroquine-resistant malaria parasites was identified. This compound demonstrated promising results in both in vitro and in vivo models, indicating its potential as a new therapeutic agent against drug-resistant malaria strains .

Table 1: Antimalarial Activity of Related Compounds

| Compound Name | Activity | Reference |

|---|---|---|

| 4-aminoquinoline derivative | Curative against chloroquine-resistant malaria | |

| This compound | Potential lead for drug development |

Antitumor Properties

The compound has also been investigated for its antitumor effects. Research indicates that piperazine derivatives can inhibit specific cancer cell lines by modulating enzyme activity or receptor interactions. For example, studies have shown that compounds with similar piperazine structures exhibit significant cytotoxicity against various cancer types .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-methylpiperazine with appropriate alkylating agents under basic conditions. This method allows for the creation of various derivatives that can be tailored for specific applications in medicinal chemistry .

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Reactants | 4-Methylpiperazine + Alkylating Agent |

| Conditions | Basic medium (e.g., sodium hydroxide) |

| Yield Optimization | Continuous flow reactors for industrial scale |

Study on Antimalarial Efficacy

A study focused on the synthesis of a series of piperazine derivatives found that modifications to the side chain significantly enhanced antiplasmodial activity against resistant strains of Plasmodium falciparum. The study concluded that structural variations could lead to the development of more effective antimalarial agents .

Exploration of Antitumor Activity

In another investigation, several piperazine derivatives were tested against human cancer cell lines. The results indicated that specific substitutions on the piperazine ring improved cytotoxicity, suggesting a pathway for developing new cancer therapies based on this scaffold .

Mécanisme D'action

The mechanism of action of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Physicochemical Characteristics

- Hydrogen Bond Acceptors/Donors: 3 acceptors, 1 donor .

- Rotatable Bonds : 2, indicating moderate conformational flexibility .

- Stereochemistry : While the racemic form is common, enantiomerically pure variants (e.g., (S)-1-(4-methylpiperazin-1-yl)propan-2-amine) have been synthesized with specific optical rotations (e.g., [α]D²⁰ = +36.6 in MeOH) .

Comparison with Similar Compounds

Structurally analogous compounds share the propan-2-amine core but differ in substituents or ring systems. Below is a detailed comparison:

Structural Analogues

Table 1: Structural and Functional Comparison

Key Differences in Pharmacological Relevance

Piperazine vs. Piperazine-containing analogues (e.g., this compound) are more prevalent in kinase inhibitors due to their strong hydrogen-bonding capabilities .

Biological Activity :

- Propan-2-amine derivatives with aryl or heteroaryl substituents (e.g., indole in ) demonstrate enhanced target affinity compared to aliphatic variants.

- Small substituents like ethylamine or morpholine in similar compounds show reduced activity in assays such as Apolipoprotein B (apoB) secretion inhibition, highlighting the necessity of bulkier groups (e.g., 4-methylpiperazine) for efficacy .

Activité Biologique

2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, commonly referred to as MPPA, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of MPPA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

MPPA has a molecular formula of CHN and a molecular weight of approximately 168.28 g/mol. The structure features a piperazine ring, which is often associated with various biological activities, particularly in neuropharmacology and oncology.

Antimalarial Activity

Recent studies have highlighted the potential of MPPA derivatives in combating malaria. A notable investigation demonstrated that compounds with similar structural motifs exhibited significant activity against chloroquine-resistant strains of Plasmodium falciparum. For instance, derivatives incorporating piperazine moieties showed improved efficacy in inhibiting hemozoin formation, a critical process in the malaria life cycle. These findings suggest that MPPA could serve as a scaffold for developing novel antimalarial agents .

Anticancer Properties

MPPA's structural characteristics also position it as a candidate for anticancer drug development. Research indicates that piperazine derivatives can modulate various signaling pathways involved in cancer cell proliferation and apoptosis. For example, compounds derived from MPPA have shown promise in inhibiting specific kinases associated with tumor growth, leading to reduced viability in cancer cell lines .

The biological activity of MPPA is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Kinases : MPPA and its derivatives have been shown to inhibit tyrosine kinases, which play a pivotal role in cell signaling and cancer progression. In vitro studies revealed IC values in the nanomolar range against specific cancer cell lines .

- Antimalarial Mechanism : The mechanism by which MPPA exerts its antimalarial effects involves interference with heme polymerization. This action prevents the detoxification of free heme released during hemoglobin digestion by the malaria parasite .

Study 1: Antimalarial Efficacy

A study conducted by Solomon et al. evaluated various analogs of MPPA for their antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains. The results indicated that modifications at the piperazine nitrogen significantly enhanced the compounds' efficacy, with some derivatives achieving IC values lower than 10 nM against resistant strains .

Study 2: Anticancer Activity

In another investigation focusing on cancer therapeutics, researchers assessed the cytotoxic effects of MPPA derivatives on human leukemia cell lines. The study found that certain modifications led to enhanced potency and selectivity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .

Data Table: Biological Activities of MPPA Derivatives

Q & A

Q. What spectroscopic and chromatographic methods are routinely employed to confirm the structure and purity of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine?

Methodological Answer:

- Mass Spectrometry (MS): ESI+ mode is used to verify molecular ions. For example, intermediates with piperazine moieties show [M+H]<sup>+</sup> peaks matching theoretical values (e.g., m/z 198 for a related cyclohexylamine intermediate ).

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR identify functional groups and regiochemistry. Distinct chemical shifts for piperazine protons (δ ~2.4–3.0 ppm) and methyl groups (δ ~1.2–1.6 ppm) are diagnostic .

- HPLC/UV: Purity is assessed using reverse-phase chromatography with UV detection at λ = 254 nm.

- X-ray Crystallography: Programs like SHELXL refine crystal structures to resolve ambiguities in stereochemistry or bond lengths .

Table 1: Example Spectroscopic Data for Related Piperazine Derivatives

Q. What synthetic strategies are effective for preparing this compound and its derivatives?

Methodological Answer:

- Multi-Step Coupling Reactions: Piperazine rings are introduced via nucleophilic substitution or Buchwald-Hartwig amination. For example, Pd2(dba)3/BINAP catalyzes coupling between chloropyrimidines and piperazine amines .

- Reductive Amination: Ketones or aldehydes react with pre-formed piperazines under H2/catalyst conditions.

- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane gradients) isolates products. Intermediate tert-butyl carbamates are deprotected using HCl/MeOH .

Key Considerations:

- Optimize reaction temperature (e.g., 100°C for Pd-catalyzed couplings ).

- Monitor reaction progress via TLC or LC-MS to minimize side products.

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?

Methodological Answer:

- Biocatalytic Methods: Transaminases (TAs) catalyze asymmetric synthesis from prochiral ketones. For example, optimized TA reactions yield >99% enantiomeric excess (ee) for (R)- or (S)-amines .

- Chiral Resolution: Kinetic resolution of racemic mixtures using chiral HPLC columns or enzymatic hydrolysis.

- Stereochemical Analysis: Circular dichroism (CD) or X-ray diffraction confirms absolute configuration .

Table 2: Example Enzymatic Optimization Parameters

| Parameter | Optimal Value | Outcome | Source |

|---|---|---|---|

| pH | 7.5–8.5 | Maximizes TA activity | |

| Temperature | 30–37°C | Balances enzyme stability & yield | |

| Co-Solvent | 10–20% DMSO | Enhances substrate solubility |

Q. How can computational tools resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

Methodological Answer:

- DFT Calculations: Predict NMR chemical shifts (e.g., using Gaussian09) and compare with experimental data to validate proposed structures.

- Molecular Docking: Identify plausible binding conformations if biological activity data conflicts with structural models. Tools like AutoDock Vina simulate interactions with target proteins .

- Crystallographic Software: SHELXL refines X-ray data to resolve disorder or twinning artifacts. For example, high-resolution data (>1.0 Å) improves R-factor convergence .

Case Study: Discrepancies in piperazine ring puckering were resolved by comparing DFT-optimized geometries with SHELXL-refined X-ray structures .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

Methodological Answer:

- Flow Chemistry: Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitro reductions using Fe/NH4Cl ).

- Catalyst Recycling: Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs.

- Process Analytical Technology (PAT): In-line FTIR or Raman monitors reaction progress in real-time.

Contradictions and Mitigations

- Contradiction: Conflicting yields in Pd-catalyzed couplings (e.g., 40–70% in vs. higher yields for similar reactions).

Resolution: Optimize ligand-to-metal ratios (e.g., BINAP:Pd = 2:1) and pre-activate catalysts with reducing agents. - Contradiction: Varied NMR shifts for piperazine protons due to conformational flexibility.

Resolution: Use low-temperature NMR (−40°C) to "freeze" ring conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.